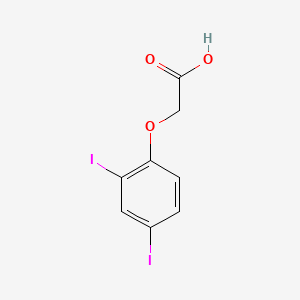

(2,4-Diiodophenoxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77228-65-0 |

|---|---|

Molecular Formula |

C8H6I2O3 |

Molecular Weight |

403.94 g/mol |

IUPAC Name |

2-(2,4-diiodophenoxy)acetic acid |

InChI |

InChI=1S/C8H6I2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |

InChI Key |

NCMZZPMWCNKRJG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1I)I)OCC(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1I)I)OCC(=O)O |

Other CAS No. |

77228-65-0 |

Origin of Product |

United States |

Historical Context of Halogenated Phenoxyacetic Acids As Synthetic Auxins

The story of halogenated phenoxyacetic acids is intrinsically linked to the discovery of plant hormones. In the late 19th and early 20th centuries, scientists like Charles Darwin and Frits Went observed that a chemical messenger, which they termed "auxin," was responsible for controlling plant growth, particularly cell elongation. mt.govbldpharm.com This messenger was later identified as indole-3-acetic acid (IAA). mdpi.comnih.gov

Following the structural identification of IAA, a search began for synthetic compounds that could mimic its effects. scribd.com This led to the synthesis of various phenoxyacetic acid derivatives in the 1940s. nih.gov Researchers discovered that adding halogen atoms, specifically chlorine, to the phenoxy ring dramatically increased the compound's stability and potency.

The breakthrough came with the development of 2,4-dichlorophenoxyacetic acid (2,4-D) during World War II. mt.gov It was found to be a potent growth regulator that, at high concentrations, acted as a selective herbicide, killing broadleaf weeds while leaving grasses like corn and wheat unharmed. bldpharm.com This discovery revolutionized agriculture and marked the beginning of the era of synthetic herbicides. mt.govresearchgate.net The success of 2,4-D and related compounds like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) cemented the importance of halogenated phenoxyacetic acids as a major class of synthetic auxins. mdpi.combldpharm.com

Significance of Auxin Analogues in Plant Science and Agrochemical Research

Synthetic auxin analogues, such as those from the phenoxyacetic acid family, are indispensable tools in both fundamental plant science and the agrochemical industry. Their significance stems from their ability to mimic or interfere with the action of the natural auxin, IAA.

In academic research, auxin analogues are used to dissect the complex pathways of plant development. Because they are often more stable and resistant to metabolic breakdown by the plant than natural IAA, they allow for more controlled experiments. nih.gov They have been crucial in studying:

Cell Elongation and Division : The primary auxin response, leading to plant growth. nih.govcabidigitallibrary.org

Root Development : Initiating the formation of lateral and adventitious roots. mdpi.com

Gene Regulation : Understanding how auxin signals are perceived by receptors like TIR1/AFB and translated into changes in gene expression. nih.govcymitquimica.com

Tropisms : Investigating how plants respond to environmental stimuli like light (phototropism) and gravity (gravitropism). nih.gov

In the agrochemical sector, the primary application of auxin analogues is as herbicides. nih.gov At high concentrations, synthetic auxins overwhelm the plant's hormonal balance, leading to uncontrolled, unsustainable growth and ultimately, death. mt.govnih.gov The selectivity of many auxin herbicides for broadleaf plants makes them highly valuable for weed control in cereal crops. bldpharm.com Beyond herbicidal action, they are also used in horticulture to promote root growth on cuttings, to thin fruit, and to prevent premature fruit drop. bldpharm.combldpharm.com

Current Research Landscape of Diiodinated Phenoxyacetic Acid Derivatives

Advanced Synthetic Routes for Phenoxyacetic Acid Compounds

The creation of the this compound scaffold relies on fundamental organic reactions, which have been refined to improve yield, selectivity, and environmental compatibility.

Etherification Reactions in this compound Synthesis

The core structure of phenoxyacetic acids is typically formed through an ether linkage. The Williamson ether synthesis is a classical and widely used method for this purpose. This reaction involves the nucleophilic substitution of a haloacetate, such as chloroacetic acid, by a phenoxide ion. The phenoxide is generated by treating the corresponding phenol with a base. For the synthesis of this compound, this would involve the reaction of 2,4-diiodophenol (B1583781) with a chloroacetate (B1199739) salt in the presence of a base.

Another significant method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol or, in this context, a phenol with a haloacetic acid. While traditionally requiring harsh conditions like high temperatures and polar solvents, modern advancements have introduced soluble copper catalysts supported by ligands, allowing for milder reaction conditions.

The general scheme for the Williamson ether synthesis is as follows:

Step 1: Phenoxide Formation: 2,4-Diiodophenol is treated with a strong base (e.g., NaOH, KOH) to form the sodium or potassium 2,4-diiodophenoxide salt.

Step 2: Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of a haloacetate (e.g., sodium chloroacetate). This results in the formation of the sodium salt of this compound and a sodium halide byproduct.

Step 3: Acidification: The salt is then acidified, typically with a strong mineral acid like hydrochloric acid, to yield the final this compound product.

Interactive Data Table: Comparison of Etherification Methods

| Method | Key Features | Typical Reagents | Conditions |

| Williamson Ether Synthesis | Widely applicable, good for primary halides. | Phenol, strong base (NaOH, KOH), haloacetate. | Often requires heating. |

| Ullmann Condensation | Copper-catalyzed, suitable for aryl halides. | Aryl halide, alcohol/phenol, copper catalyst (e.g., CuI), base. | Traditionally high temperatures, modern methods are milder. |

Iodination Strategies for Phenoxyacetic Acid Backbones

The introduction of iodine atoms onto the aromatic ring is a key step in the synthesis of this compound. This can be achieved either by starting with an already iodinated phenol or by iodinating the phenoxyacetic acid backbone directly.

Direct iodination of phenols or their derivatives is a common electrophilic aromatic substitution reaction. The reaction of phenol with elemental iodine can produce a mixture of mono-, di-, and tri-iodinated products, including 2-iodophenol, 4-iodophenol, 2,4-diiodophenol, and 2,6-diiodophenol. The regioselectivity of the iodination can be influenced by the reaction conditions and the presence of activating or deactivating groups on the phenol ring. For instance, phenols are highly activated aromatic compounds, and to control the reaction, elemental iodine is often converted to a less reactive species like hypoiodous acid (HOI) in situ.

Modern methods offer more controlled and selective iodination. Palladium-catalyzed C-H iodination has emerged as a powerful tool. For example, a Pd(II)-catalyzed C-H iodination of 2-phenoxyacetic acids using a mild iodinating reagent like 4-iodo-3-nitroanisole (B1296058) has been reported to provide excellent site-selectivity. Other iodinating agents such as N-iodosuccinimide (NIS), sometimes in the presence of a catalyst like trifluoroacetic acid, can also be used for the regioselective iodination of activated aromatic compounds.

A process for the direct iodination of 3,5-disubstituted phenols to the corresponding 2,4,6-triiodophenols using molecular iodine activated by iodic acid (HIO₃) has also been developed.

Catalytic Approaches in Phenoxyacetic Acid Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways that are more efficient and environmentally friendly. In the context of phenoxyacetic acid synthesis, phase-transfer catalysis (PTC) is a noteworthy approach. PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the haloacetate). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous phase to the organic phase, where the reaction occurs. This method can lead to higher yields and shorter reaction times, and in some cases, can be performed under solvent-free conditions, enhancing its green credentials.

Microwave-assisted synthesis, often combined with PTC, has also been shown to significantly accelerate the synthesis of phenoxyacetic acid derivatives.

Derivatization and Analog Development

The biological and chemical properties of this compound can be fine-tuned by modifying its core structure. This derivatization can involve the carboxylic acid group, the aliphatic chain, or the aromatic ring.

Esterification and Salt Formation of this compound Analogues

The carboxylic acid group of phenoxyacetic acids is a prime site for derivatization. Esterification, the reaction of the carboxylic acid with an alcohol, is a common modification. This can be achieved using various methods, including Fischer esterification (acid-catalyzed reaction with an alcohol) or by using activating agents. For instance, phosphonitrilic chloride (PNT) has been used as an activator for the esterification of phenoxyacetic acids with various phenols. Phase-transfer catalysis can also be employed for the efficient synthesis of aryloxyacetic acid esters. The resulting esters often exhibit different solubility and biological activity profiles compared to the parent acid.

Salt formation is another straightforward derivatization. Phenoxyacetic acids, being acidic, readily react with bases to form salts. For example, reaction with sodium hydroxide (B78521) would yield the sodium salt of the phenoxyacetic acid. These salts often have increased water solubility.

Modifications of the Carboxylate Chain and Aromatic Ring in Phenoxyacetic Acids

Beyond esterification and salt formation, the carboxylate chain itself can be modified. For example, the synthesis of amides from the carboxylic acid is a common derivatization. This is typically achieved by converting the carboxylic acid to an acid chloride, which then reacts with an amine. Such modifications can significantly alter the compound's properties, including lipophilicity and protein binding. The introduction of different substituents on the alkyl chain can also influence biological activity.

The aromatic ring offers numerous possibilities for derivatization. The introduction of different or additional substituents on the benzene (B151609) ring can significantly impact the compound's electronic properties and, consequently, its reactivity and biological activity. For example, the introduction of chloro or nitro groups can alter the molecule's herbicidal or pharmacological properties. The synthesis of analogs with different substitution patterns on the aromatic ring is a key strategy in the development of new bioactive compounds.

Interactive Data Table: Examples of Phenoxyacetic Acid Derivatization

| Derivatization Type | Functional Group Modified | Example Reaction | Potential Impact |

| Esterification | Carboxylic Acid | Reaction with an alcohol in the presence of an acid catalyst. | Altered solubility and biological activity. |

| Salt Formation | Carboxylic Acid | Reaction with a base (e.g., NaOH). | Increased water solubility. |

| Amidation | Carboxylic Acid | Conversion to acid chloride followed by reaction with an amine. | Modified lipophilicity and protein binding. |

| Ring Substitution | Aromatic Ring | Introduction of new substituents (e.g., halogens, nitro groups). | Changes in electronic properties and biological activity. |

| Chain Modification | Carboxylate Chain | Lengthening or introducing groups on the alkyl chain. | Influence on steric effects and receptor binding. |

Development of Proauxin Forms for Enhanced Delivery

The primary method for creating proauxin forms of phenoxyacetic acid herbicides involves the derivatization of the carboxylic acid group. This is typically achieved through esterification or amidation reactions. These modifications mask the polar carboxylic acid, increasing the lipophilicity of the molecule. This enhanced lipophilicity can facilitate penetration through the waxy cuticle of plant leaves. Once inside the plant, cellular enzymes, such as esterases, cleave the ester or amide bond, releasing the active this compound to exert its herbicidal effect.

Another theoretical approach for the enhanced delivery of this compound involves the use of controlled-release formulations. These formulations are designed to release the active ingredient slowly over time, which can reduce the initial dose required and minimize environmental runoff. Techniques for controlled release include:

Polymeric Matrices: The herbicide can be incorporated into a biodegradable polymer matrix. The release of the active compound is then governed by the rate of polymer degradation or by diffusion through the polymer.

Microencapsulation: The herbicide is enclosed within a semi-permeable microcapsule. The release kinetics can be controlled by the thickness and porosity of the capsule wall.

Intercalation into Nanomaterials: Layered double hydroxides or other nanomaterials can be used to entrap the herbicide molecules, providing a slow-release mechanism.

While these strategies have been successfully applied to other phenoxyacetic acid herbicides, specific research detailing their application to this compound, including detailed research findings and data tables on their efficacy and delivery, is not currently available in the reviewed literature. The development and characterization of such proauxin forms would require dedicated synthesis, formulation, and biological evaluation studies.

Interaction with Auxin Perception and Signaling Pathways

The biological activity of this compound, like other auxin analogues, is initiated by its binding to specific receptor complexes, which in turn triggers a cascade of molecular events leading to changes in gene expression and physiological responses.

TIR1/AFB Auxin Co-receptor Binding Characteristics of this compound Analogues

The primary receptors for auxin are members of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. frontiersin.orgfrontiersin.org These proteins form a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors in the presence of auxin. nih.govmdpi.com The binding of an auxin molecule, such as the natural auxin indole-3-acetic acid (IAA) or synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), stabilizes the TIR1/AFB-Aux/IAA interaction. nih.gov This enhanced interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes. nih.govmdpi.com

Studies on various 2,4-D analogues have revealed that their auxinic activity generally correlates with their ability to bind to the TIR1/AFB-Aux/IAA co-receptor complex. nih.gov The presence and nature of halogen substitutions on the phenoxy ring are critical for this interaction. For instance, a halogen at the 4-position of the aromatic ring has been shown to be important for auxinic activity. nih.gov While specific binding data for this compound to the TIR1/AFB complex is not extensively detailed in the provided search results, the general principles derived from its analogues suggest that its iodine substitutions at the 2 and 4 positions would facilitate its interaction with the hydrophobic pocket of the TIR1/AFB proteins. frontiersin.org Different members of the TIR1/AFB family can exhibit selectivity for various auxin analogues. nih.gov For example, TIR1 is a primary receptor for 2,4-D, while AFB5 shows preferential binding to the herbicide picloram. frontiersin.orgnih.gov This suggests that the specific binding characteristics of this compound to different TIR1/AFB proteins would determine its specific biological activities.

| Auxin Analogue | Receptor Preference | Key Finding |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1 | Induces changes in gene expression at low concentrations. frontiersin.org |

| Picloram | AFB4/AFB5 | The afb4 and afb5 mutants in Arabidopsis show resistance to picloram. frontiersin.orgnih.gov |

| Halauxifen-methyl | AFB5 | The afb5 mutant is resistant to this new auxin herbicide. frontiersin.org |

Modulation of Auxin-Responsive Gene Expression

The binding of auxins to the TIR1/AFB co-receptors and the subsequent degradation of Aux/IAA repressors directly impact the transcription of a wide array of genes. These auxin-responsive genes are characterized by the presence of Auxin Response Elements (AuxREs) in their promoter regions, to which ARF transcription factors bind. biorxiv.org

Treatment of plants with synthetic auxins like 2,4-D has been shown to induce the expression of early auxin-responsive gene families, including Aux/IAA, GH3, and SAUR genes. biorxiv.org For instance, studies in Arabidopsis have demonstrated that 2,4-D application leads to the upregulation of genes such as IAA1, IAA13, and IAA19. nih.gov This indicates that this compound, as a structural analogue of 2,4-D, would likely modulate a similar set of auxin-responsive genes. The activation of these genes is a hallmark of auxinic action and is responsible for many of the physiological effects of auxins, such as cell elongation, division, and differentiation. mdpi.com Interestingly, while many auxin-responsive genes are upregulated, the expression of genes associated with the ubiquitin-mediated auxin signaling pathway itself, such as TIR1 and ASK1, can be down-regulated in response to low concentrations of 2,4-D. nih.gov

Cross-talk with Other Phytohormone Signaling (e.g., Ethylene (B1197577), Abscisic Acid)

The physiological effects of auxins are often intertwined with the signaling pathways of other phytohormones, notably ethylene and abscisic acid (ABA). High concentrations of auxinic compounds, including synthetic auxins, can induce the biosynthesis of both ethylene and ABA, leading to growth inhibition and senescence. nih.gov

The application of 2,4-D has been shown to up-regulate the expression of genes encoding key enzymes in ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and ACC oxidase, even at low concentrations. nih.gov Ethylene signaling, in turn, can influence auxin responses. For example, ethylene-insensitive mutants often exhibit altered sensitivity to ABA, and there is evidence for a complex interplay where ethylene can act both antagonistically and synergistically with ABA depending on the specific physiological process. frontiersin.orgnih.gov

Similarly, high concentrations of 2,4-D can induce the expression of NCED1, a gene encoding a key regulatory enzyme in ABA biosynthesis. nih.gov ABA and auxin signaling pathways can interact at multiple levels. For instance, ABA can induce the expression of AUXIN RESPONSE FACTOR 2 (ARF2), leading to increased ABA sensitivity in germination and root growth. mdpi.com This intricate cross-talk highlights that the ultimate physiological outcome of treatment with an auxin analogue like this compound is not solely a result of its direct action on the auxin signaling pathway but is also shaped by its influence on other hormonal networks within the plant. mdpi.com

Influence on Auxin Transport Systems

The spatial distribution of auxin within the plant is crucial for proper development and is tightly regulated by a sophisticated system of influx and efflux carriers. This compound and its analogues can influence these transport systems, thereby affecting auxin homeostasis.

Interaction with Auxin Influx Carriers (AUX1/LAX)

The primary auxin influx carriers in plants belong to the AUXIN1/LIKE-AUX1 (AUX1/LAX) family of permease-like proteins. nih.govfrontiersin.org These carriers facilitate the uptake of the natural auxin IAA and some synthetic auxins, like 2,4-D, into the cell. nih.govfrontiersin.org The aux1 mutant in Arabidopsis, for instance, was identified through its resistance to 2,4-D, highlighting the importance of this carrier in mediating the effects of this synthetic auxin. frontiersin.org

Studies have shown that AUX1-mediated influx is crucial for various developmental processes, including root gravitropism, lateral root formation, and phyllotaxis. nih.govfrontiersin.org While the lipophilic auxin 1-naphthaleneacetic acid (1-NAA) can enter cells via passive diffusion, the uptake of more hydrophilic auxins like IAA and 2,4-D is largely carrier-mediated. nih.govnih.gov Given that this compound is a close structural analogue of 2,4-D, it is highly probable that it is also a substrate for the AUX1/LAX influx carriers. By competing with endogenous IAA for these transporters, this compound can disrupt the natural patterns of auxin distribution within the plant.

Impact on Auxin Efflux Carriers (PIN, ABCB Transporters)

Auxin efflux from the cell is primarily mediated by two families of transporters: the PIN-FORMED (PIN) proteins and the ATP-BINDING CASSETTE B (ABCB) transporters. nih.govresearchgate.net These carriers are often polarly localized on the plasma membrane, which is fundamental to the directional flow of auxin that underpins many developmental processes. researchgate.net

Role in Intracellular Auxin Accumulation and Polar Transport Modulation

The movement and accumulation of auxins within a plant are tightly regulated by a process known as polar auxin transport, which relies on a chemiosmotic mechanism involving influx and efflux carrier proteins. frontiersin.orgnih.gov Natural auxin (IAA) is a weak acid; in the acidic environment of the plant cell wall (the apoplast), a portion of it remains protonated (IAAH) and can diffuse passively into the cell. frontiersin.org However, the majority exists in its anionic form (IAA⁻) and requires active transport via influx carriers, such as those in the AUXIN1/LIKE-AUX1 (AUX/LAX) family, to enter the cell. frontiersin.orgnih.gov

Synthetic auxins like those in the phenoxyacetic acid family interact differently with this transport system. Research on the analog 2,4-D has shown that its uptake is predominantly facilitated by the influx carrier system. nih.gov Crucially, unlike natural auxins which are actively pumped out of the cell by efflux carriers (e.g., PIN-FORMED proteins), 2,4-D is not effectively secreted by the efflux carrier. nih.gov This disruption of the transport equilibrium leads to a massive and uncontrolled accumulation of the synthetic auxin within the plant cells. nih.govfrontiersin.org This accumulation effectively mimics the effects of using an auxin transport inhibitor, such as naphthylphthalamic acid (NPA). frontiersin.org The resulting supraoptimal intracellular concentrations of auxin are a key driver of the subsequent herbicidal effects. nih.gov

Cellular and Physiological Responses in Target Plants

The dramatic accumulation of synthetic auxins inside plant cells triggers a host of disruptive cellular and physiological responses, ultimately leading to the death of susceptible plants.

Regulation of Cell Division and Expansion

Auxins are fundamental regulators of plant growth, which is a product of both cell division and cell expansion. scielo.br Synthetic auxins like this compound interfere with the normal control of these processes. researchgate.net Studies using tobacco cell lines to differentiate the effects of various synthetic auxins have provided significant insights. This research demonstrated that different auxins can activate distinct pathways for cell division and elongation. nih.govnih.gov Specifically, the analog 2,4-D was found to be a potent trigger for cell division, while having a much weaker effect on, or even being inhibitory to, cell elongation. nih.gov In contrast, another synthetic auxin, 1-Naphthaleneacetic acid (NAA), primarily stimulates cell elongation at concentrations far lower than those needed to promote cell division. nih.govnih.gov This suggests that this compound's herbicidal action is strongly linked to its capacity to induce uncontrolled and disorganized cell division. brainkart.comcabidigitallibrary.orgresearchgate.net

Table 1: Differential Effects of Synthetic Auxins on Tobacco Cells

| Auxin Type | Primary Effect | Pathway Characteristic |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Cell Division | Efficiently triggers cell division, but not elongation. nih.gov |

| 1-Naphthaleneacetic acid (NAA) | Cell Elongation | Stimulates cell elongation at much lower concentrations than those required for division. nih.gov |

Effects on Cell Wall Plasticity and Protein Biosynthesis

For a plant cell to expand, its rigid cell wall must temporarily become more pliable, a quality known as cell wall plasticity. ficosterra.com Natural auxins promote cell elongation by facilitating this process, allowing turgor pressure to stretch the cell. ficosterra.comfrontiersin.org The primary action of auxinic herbicides is believed to involve the disruption of processes that control cell wall plasticity and nucleic acid metabolism. ucanr.edu They can stimulate the production of proteins that loosen the cell walls, contributing to uncontrolled expansion. ficosterra.com

The effect of phenoxyacetic acids on protein biosynthesis is also a factor in their mechanism of action. ucanr.edu Studies on the effects of 2,4-D in non-plant systems observed a significant inhibition of protein synthesis, suggesting the compound's action may be located at the ribosomal level. nih.gov Other research in plants suggests that these herbicides strongly affect the synthesis of RNA, which would in turn disrupt protein biosynthesis. psu.edu

Induction of Abnormal Growth and Senescence in Dicotyledonous Plants

A hallmark of phenoxyacetic acid herbicide action in sensitive dicotyledonous (broadleaf) plants is the rapid onset of abnormal growth. montana.edu These symptoms include the twisting, cupping, and curling of leaves and stems, a phenomenon known as epinasty. montana.eduresearchgate.net This uncontrolled growth is a direct consequence of the hormonal imbalance caused by the synthetic auxin. wikipedia.org

Beyond morphological distortions, these herbicides trigger a physiological cascade that leads to premature aging (senescence) and tissue death. nih.gov A key early event in this process is the excessive stimulation of ethylene production. nih.govontosight.ai This auxin-induced ethylene, along with the upregulation of abscisic acid (ABA) biosynthesis, mediates the terminal herbicidal symptoms, including growth inhibition, tissue decay, and ultimately, plant death in sensitive dicots. nih.govnih.gov Ethylene itself is a plant hormone known to promote the senescence and abscission (shedding) of organs like leaves and flowers. internationalscholarsjournals.com

Mechanisms of Selective Action in Plant Species

One of the most agriculturally significant characteristics of phenoxyacetic acid herbicides is their selective action, preferentially targeting broadleaf weeds while leaving monocotyledonous crops like cereals relatively unharmed. nih.govnih.gov

Differential Sensitivity in Monocotyledonous versus Dicotyledonous Plants

The precise basis for the differential sensitivity between monocots and dicots is complex and not fully elucidated, but several mechanisms have been proposed. nih.gov These hypotheses primarily focus on differences in how the plants handle the herbicide. nih.gov

Table 2: Proposed Mechanisms for Herbicide Selectivity (Monocot vs. Dicot)

| Proposed Mechanism | Description | Reference |

|---|---|---|

| Limited Translocation | Monocots may transport less of the herbicide to the sites of action compared to dicots. | nih.gov |

| Rapid Metabolism/Degradation | Monocots, such as maize, may be able to degrade or conjugate the synthetic auxin into inactive forms more rapidly than dicots can. | nih.gov |

These factors likely work in combination, resulting in the observed tolerance of grasses and the susceptibility of broadleaf plants to compounds like this compound. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| 2,4-dichlorophenoxyacetic acid | 2,4-D |

| Indole-3-acetic acid | IAA |

| 1-Naphthaleneacetic acid | NAA |

| Abscisic acid | ABA |

Physiological and Biochemical Basis for Selectivity

The selective herbicidal action of phenoxyacetic acid derivatives, such as this compound, is a complex phenomenon rooted in the differential physiological and biochemical responses between susceptible (typically broadleaf or dicotyledonous) and tolerant (typically grass or monocotyledonous) plants. This selectivity is not attributed to a single factor but rather a combination of mechanisms including metabolic detoxification, differential translocation and sequestration, and variations in target site perception. While much of the foundational research has been conducted on its analogue, 2,4-Dichlorophenoxyacetic acid (2,4-D), the principles are broadly applicable to the phenoxyacetic acid class.

Metabolic Detoxification

One of the primary determinants of selectivity is the rate at which a plant can metabolize, and thus detoxify, the herbicide. Tolerant species often possess a greater capacity to rapidly convert the active herbicidal acid into inactive metabolites, preventing it from accumulating to lethal concentrations at the sites of action. The primary metabolic routes for phenoxyacetic acids involve:

Hydroxylation: The introduction of hydroxyl (-OH) groups to the aromatic ring, often mediated by cytochrome P450 monooxygenases, is a critical initial step in detoxification.

Conjugation: Following hydroxylation, the molecule is typically conjugated with sugars (glycosylation) or amino acids. This process increases the water solubility of the compound, facilitating its sequestration into the vacuole or cell wall, effectively removing it from biological activity.

Resistant weed biotypes and tolerant crops demonstrate significantly faster metabolism compared to susceptible species. For instance, studies on 2,4-D have shown that resistant waterhemp (Amaranthus tuberculatus) metabolizes the herbicide much more rapidly than susceptible populations, a trait linked to cytochrome P450 activity. unl.edu Similarly, resistant corn poppy (Papaver rhoeas) populations were found to produce hydroxy metabolites of 2,4-D that were absent in susceptible plants, indicating enhanced metabolism as a key resistance mechanism. frontiersin.org

Table 1: Comparative Metabolism of [14C] 2,4-D in Resistant and Susceptible Waterhemp (Amaranthus tuberculatus)

| Time After Treatment (hours) | % Parent [14C] 2,4-D Remaining (Susceptible) | % Parent [14C] 2,4-D Remaining (Resistant) |

| 4 | 93% | 79% |

| 24 | 74% | 49% |

| 72 | 53% | 27% |

This table illustrates the principle of metabolic detoxification using data for the related compound 2,4-D, showing a significantly faster degradation in the resistant biotype. Data sourced from studies on Amaranthus tuberculatus. unl.edu

Translocation and Sequestration

The ability of a plant to control the movement (translocation) of a herbicide from the point of absorption (typically the leaves) to the meristematic tissues where it exerts its effect is crucial for tolerance. In some tolerant species, the herbicide is less mobile and may be sequestered in non-sensitive tissues or within the vacuole of treated cells, preventing it from reaching its target sites. nih.gov

The fundamental differences in vascular anatomy between monocots and dicots may also contribute to differential translocation patterns. nih.gov However, research indicates that this is often a less significant factor than metabolism or target site-based mechanisms. In some cases of resistance, reduced translocation has been observed, but often in conjunction with enhanced metabolism. frontiersin.org

Target Site Perception and Receptor Binding Affinity

Synthetic auxins like this compound function by binding to a co-receptor complex composed of an F-box protein (such as TIR1 or other AFB proteins) and an Aux/IAA transcriptional repressor protein. ucsd.edu The binding of the auxin molecule stabilizes this complex, leading to the degradation of the Aux/IAA repressor and the subsequent uncontrolled expression of auxin-responsive genes, which ultimately causes plant death. researchgate.net

Selectivity can arise from differences in the binding affinity of the herbicide to this co-receptor complex in different species. ucsd.eduresearchgate.net The specific structure of the TIR1/AFB protein and the associated Aux/IAA protein can influence how well the "molecular glue" of the auxin holds the complex together. It has been proposed that the receptor complexes in tolerant monocots may have a lower affinity for synthetic auxins compared to those in susceptible dicots. nih.gov

The chemical structure of the phenoxyacetic acid itself is paramount. Structure-activity relationship studies on 2,4-D analogues have demonstrated that a halogen substitution at the 4-position of the aromatic ring is important for high auxinic activity. nih.gov this compound possesses an iodine atom at this key position. The larger atomic radius and different electronegativity of iodine compared to chlorine likely influence its fit within the auxin-binding pocket of the receptor, affecting its binding affinity and, consequently, its herbicidal efficacy and selectivity profile. psu.eduresearchgate.net Different TIR1/AFB family members can also exhibit preferential binding for different auxin analogues, adding another layer of potential specificity. nih.gov

Table 2: Illustrative Binding Affinities (Kd) of Various Auxins to the TIR1-Aux/IAA Co-Receptor Complex

| Auxin Compound | Co-Receptor Complex | Binding Affinity (Kd) in nM |

| Indole-3-acetic acid (IAA) | TIR1-IAA7 | ~14 |

| Indole-3-acetic acid (IAA) | TIR1-IAA12 | ~270 |

| 1-Naphthaleneacetic acid (NAA) | TIR1-IAA7 | ~30 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1-IAA7 | ~25 |

This table demonstrates the principle that binding affinity varies significantly based on both the auxin ligand and the specific Aux/IAA protein involved in the co-receptor complex. Data sourced from in vitro binding assays. ucsd.eduresearchgate.net

Environmental Fate and Degradation Pathways of 2,4 Diiodophenoxy Acetic Acid

Degradation in Soil Environments

The fate of (2,4-diiodophenoxy)acetic acid in soil is predominantly governed by microbial activity, with various soil properties significantly influencing the rate and extent of its breakdown.

Microbial Biodegradation Processes and Associated Half-Lives

Influence of Soil Properties (e.g., pH, Organic Matter, Water Potential) on Degradation

Several soil properties play a crucial role in the degradation rate of phenoxyacetic acids:

pH: Soil acidity is a significant factor. mdpi.comresearchgate.net Lower pH can increase the sorption of these compounds to soil particles, potentially affecting their availability for microbial degradation. nih.gov Conversely, some studies suggest that higher degradation rates can occur in more acidic soils where certain management practices like liming are applied. mdpi.com

Organic Matter: The content of soil organic carbon influences the sorption and subsequent degradation of these herbicides. nih.gov Higher organic carbon content generally leads to increased sorption. nih.gov The quality of the organic matter also plays a role. nih.gov Interestingly, higher mineralization rates have been observed in soils that sorbed more of the herbicide per unit of organic carbon. nih.gov

Water Potential: Soil moisture content is a critical factor for microbial activity and, consequently, for herbicide degradation.

Nutrient Content: The availability of nutrients, such as nitrogen, can impact microbial populations and their ability to degrade xenobiotic compounds. nih.gov

Identification of Microbial Strains Involved in Degradation and Bioremediation Potential

A diverse range of microorganisms capable of degrading phenoxyacetic acid herbicides have been isolated from soil, highlighting the potential for bioremediation. These include various bacterial and fungal strains.

Bacterial Strains: Numerous bacterial genera have been identified as effective degraders of 2,4-D and are considered to have high potential for bioremediation. These include:

Sphingomonas nih.gov

Pseudomonas nih.gov

Cupriavidus nih.gov

Achromobacter nih.gov

Ochrobactrum nih.gov

Acinetobacter sp. scielo.br

Stenotrophomonas maltophilia scielo.br

Flavobacterium sp. scielo.br

Serratia marcescens scielo.br

Ralstonia eutropha JMP228 nih.gov

Novosphingobium sp. strain DY4 has been shown to be particularly effective, dissipating over 95% of 2,4-D in contaminated soil within 5-7 days. nih.gov

Fungal Strains: Fungi also play a significant role in the degradation of these compounds. Identified genera include:

Mortierella nih.gov

Umbelopsis nih.gov

Penicillium sp. scielo.br

Aspergillus

Trichoderma

Fusarium nih.gov

Verticillium nih.gov

The white-rot fungus Rigidoporus sp. has demonstrated a strong ability to degrade 2,4-D, with the degradation rate correlating with its laccase activity. nih.gov

The process of bioaugmentation, which involves introducing specific microbial strains or catabolic plasmids into contaminated soil, has shown promise in enhancing degradation rates. nih.govfrontiersin.org

Metabolites and Degradation Products in Soil

The microbial degradation of this compound is expected to proceed through pathways similar to those of 2,4-D. The primary initial metabolite of 2,4-D is often 2,4-dichlorophenol (B122985) (2,4-DCP). scielo.brresearchgate.net Further degradation typically involves the cleavage of the aromatic ring, ultimately leading to the formation of carbon dioxide and soil-bound residues. fao.org These residues are primarily distributed in the fulvic acid and humic acid fractions of the soil. fao.org Other minor metabolites that have been identified during the degradation of 2,4-D include 4-chlorophenoxyacetic acid and 4-chlorophenol (B41353). fao.org

Transformation in Aquatic Environments

The behavior of this compound in aquatic systems is influenced by the presence or absence of oxygen, leading to different metabolic pathways and degradation rates.

Aerobic and Anaerobic Aquatic Metabolism

In aerobic aquatic environments , the degradation of 2,4-D can be significant, with a reported half-life of about 15 days. cdc.gov The primary degradation product in aerobic water is carbon dioxide. fao.org Other identified residues include 2,4-dichlorophenol, 4-chlorophenoxyacetic acid, and 4-chlorophenol, although they are typically found at low concentrations. fao.org

Under anaerobic aquatic conditions , the degradation of 2,4-D is considerably slower and more persistent, with half-lives ranging from approximately 41 to 333 days. cdc.govwur.nl Studies have shown that under methanogenic conditions, 2,4-D can be transformed to 4-chlorophenol and phenol (B47542). wur.nl The presence of other organic compounds, such as ethanol (B145695) and propylene (B89431) glycol, can enhance the anaerobic biodegradation of related compounds by providing a source of hydrogen. science.gov The composition of the microbial community and the concentration of the herbicide can significantly affect the degradation pathway and rate in anaerobic environments. wur.nl

Photolysis in Surface Waters

The photolytic degradation of this compound in surface waters is a process influenced by the absorption of light, leading to the breakdown of the molecule. While specific studies on this compound are limited, research on the structurally similar herbicide 2,4-D ((2,4-Dichlorophenoxy)acetic acid) provides valuable insights into the potential photolytic behavior. For 2,4-D, the aqueous photolysis half-life is reported to be around 13 days at 25°C on the surface of distilled water. juniperpublishers.com However, in natural surface waters, the significance of photodecomposition is expected to be diminished due to factors such as the weaker ultraviolet radiation of natural sunlight and the presence of suspended and organic matter, which can reduce light penetration. juniperpublishers.com The rate of photolysis is anticipated to decrease with increasing water depth. juniperpublishers.com

The major photodegradation product identified in studies of 2,4-D is 1,2,4-benzenetriol. juniperpublishers.com Further studies have indicated that 2,4-D is susceptible to photodegradation, resulting in the formation of carbon dioxide, 1,2,4-benzenetriol, and 2,4-dichlorophenol, which then undergoes secondary photolysis to form humic acids. juniperpublishers.com It is plausible that this compound would undergo a similar primary photodegradation pathway, likely yielding 2,4-diiodophenol (B1583781) as a key intermediate. The carbon-iodine bond is generally weaker than the carbon-chlorine bond, which might suggest a faster rate of photolysis for the iodo-substituted compound compared to its chloro-analogue under similar conditions. However, without direct experimental data, this remains a hypothesis.

Table 1: Photolysis Data for Structurally Similar Compound 2,4-D

| Parameter | Value | Conditions | Reference |

| Aqueous Photolysis Half-life | 13 days | 25°C, distilled water surface | juniperpublishers.com |

| Major Photodegradation Product | 1,2,4-Benzenetriol | - | juniperpublishers.com |

| Other Photodegradation Products | Carbon dioxide, 2,4-Dichlorophenol, Humic acids | - | juniperpublishers.com |

Hydrolysis Processes

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For phenoxyacetic acid herbicides, the ester forms are more susceptible to hydrolysis than the acid itself. In the case of 2,4-D, hydrolysis is not considered a major environmental fate process under typical environmental pH conditions (pH 5 to 9). nih.gov However, the rate of hydrolysis for 2,4-D esters is significant and increases in basic water conditions, suggesting that hydrolysis can be a major transformation pathway for these forms in natural waters. researchgate.net

For this compound itself, significant hydrolysis is not expected under normal environmental conditions. nih.gov The ether linkage in the phenoxyacetic acid structure is generally stable. Theoretical studies on the hydrolysis of 2,4-D have investigated different reaction mechanisms, including the dissociation of the C-O and C-Cl bonds. researchgate.net These studies suggest that C-Cl dissociation has a lower energy barrier. researchgate.net Extrapolating to this compound, the C-I bond is weaker than the C-Cl bond, which could theoretically facilitate dehalogenation via hydrolysis, but this pathway is still considered less significant than other degradation processes like microbial degradation.

Mobility and Transport to Surface and Groundwater

The mobility of a chemical in the soil and its potential to be transported to surface and groundwater are determined by its water solubility and soil adsorption coefficient (Koc). juniperpublishers.com For the free acid form of 2,4-D, a high water solubility and a low soil adsorption coefficient indicate a high potential to leach through the soil. juniperpublishers.comcanada.ca The mobility of 2,4-D in soil is expected to increase with increasing pH and decreasing organic matter content. canada.ca

Given the structural similarities, this compound is also expected to be mobile in soil. The presence of iodine atoms, which are larger and more polarizable than chlorine atoms, might slightly alter its adsorption characteristics, but it is likely to remain a relatively mobile compound. Rapid biotransformation in the upper soil horizons can offset leaching to deeper soil layers and groundwater. canada.ca However, in environments with rapid water flow through the soil, the potential for groundwater contamination exists. canada.ca

Runoff from treated agricultural or forested areas can be a significant transport pathway to surface waters. juniperpublishers.comnih.gov Studies on 2,4-D have shown that residues can be detected in runoff water, with the extent of transport depending on factors like rainfall intensity and the time elapsed since application. nih.gov However, significant runoff of 2,4-D was not observed in some studies, even with normal rainfall, suggesting that other factors like adsorption to soil and plant uptake play a crucial role in mitigating transport. nih.gov

Table 2: Soil Mobility and Persistence Data for Structurally Similar Compound 2,4-D

| Parameter | Value | Implication for Mobility | Reference |

| Water Solubility | 4.46x10^4 ppm | High | juniperpublishers.com |

| Soil Adsorption Coefficient (Koc) | 0.067-1.1 cm³/g | Low (High Potential to Leach) | juniperpublishers.com |

| Field Dissipation Half-life | 59.3 days | Moderate Persistence | juniperpublishers.com |

| Aerobic Soil Metabolism Half-life | 66 days | Moderate Persistence | juniperpublishers.com |

Atmospheric Dispersion and Degradation

Oxidation by Hydroxyl Radicals

Once in the atmosphere, organic compounds like this compound can be degraded through chemical reactions. A primary degradation pathway for many organic pollutants in the atmosphere is oxidation by photochemically generated hydroxyl radicals (•OH). cdc.govtaylorandfrancis.com These highly reactive species can initiate the breakdown of complex organic molecules. taylorandfrancis.com

For vapor-phase 2,4-D, the estimated half-life for its reaction with hydroxyl radicals is about 19 hours. cdc.gov This suggests that atmospheric oxidation is a significant removal process. The reaction is initiated by the hydroxyl radical attacking the aromatic ring. nih.gov Given the similar chemical structure, this compound is expected to undergo a comparable reaction with hydroxyl radicals. The rate of this reaction may differ due to the electronic effects of the iodine substituents compared to chlorine, but it is likely to be a key process in its atmospheric degradation.

Wet and Dry Deposition Mechanisms

Atmospheric pollutants can be removed from the atmosphere and deposited onto the Earth's surface through wet and dry deposition. alberta.caepa.gov Wet deposition occurs through precipitation (rain, snow, fog), where pollutants are scavenged from the atmosphere. alberta.cascispace.com Dry deposition involves the transfer and settling of particles and gases onto surfaces in the absence of precipitation. alberta.ca

For 2,4-D, which can exist in the atmosphere in both vapor and particulate phases, both wet and dry deposition are considered important removal mechanisms. cdc.gov Particulate-phase 2,4-D is removed from the atmosphere by both wet and dry deposition. cdc.gov The same processes are expected to be relevant for this compound. The efficiency of these deposition processes will depend on meteorological conditions and the physical state (vapor or particulate) of the compound in the atmosphere. copernicus.orgnasa.gov

Environmental Persistence and Factors Influencing Dissipation

The environmental persistence of a compound refers to the length of time it remains in a particular environment before being broken down or removed. For 2,4-D, it is considered to have moderate persistence in soil, with a reported field dissipation half-life of 59.3 days and an aerobic soil metabolism half-life of 66 days. juniperpublishers.com In aerobic aquatic environments, 2,4-D is short-lived, with a half-life of less than two weeks, but it is more persistent under anaerobic conditions. canada.cacdc.gov

Several factors influence the dissipation of phenoxyacetic acid herbicides in the environment. These include:

Microbial Degradation: This is a major pathway for the breakdown of 2,4-D in soil and water. juniperpublishers.com The rate of biodegradation is dependent on factors such as the level of nutrients, temperature, oxygen availability, and prior exposure of the microbial community to similar compounds. juniperpublishers.com

Photodegradation: As discussed in section 4.2.2, photolysis can contribute to the degradation of these compounds, particularly in surface waters. juniperpublishers.com

Soil Characteristics: Soil properties such as organic carbon content, pH, and clay content can influence the sorption of the compound, which in turn affects its availability for degradation and transport. nih.gov Generally, higher organic carbon content leads to increased sorption. nih.gov

Temperature and Moisture: These climatic factors play a crucial role in both microbial activity and chemical degradation rates. who.int Persistence is generally longer in cold or dry conditions where biological activity is low. who.int

Table 3: Factors Influencing the Dissipation of Structurally Similar Compound 2,4-D

| Factor | Influence on Dissipation | Reference |

| Microbial Activity | Major degradation pathway; rate depends on environmental conditions. | juniperpublishers.com |

| Sunlight (Photolysis) | Contributes to degradation, especially in surface waters. | juniperpublishers.com |

| Soil Organic Carbon | Higher content generally increases sorption, potentially reducing bioavailability for degradation but also reducing leaching. | nih.gov |

| Soil pH | Affects sorption and mobility. | canada.ca |

| Temperature | Higher temperatures generally increase the rate of microbial and chemical degradation. | juniperpublishers.com |

| Moisture | Essential for microbial activity and hydrolysis. | who.int |

Structure Activity Relationships Sar and Molecular Design of 2,4 Diiodophenoxy Acetic Acid Analogues

Correlations between Chemical Structure and Auxinic Activity

Structure-Activity Relationship (SAR) studies for phenoxyacetic acid-type auxins have established several fundamental principles. These principles, largely derived from studies on chloro- and methyl-substituted analogues, are applicable to iodo-substituted compounds like (2,4-Diiodophenoxy)acetic acid. The core requirements for auxinic activity include a planar aromatic or heteroaromatic ring system and a side chain containing a carboxylic acid group, which is essential for binding to the auxin receptor complex. nih.gov

The position and nature of halogen substituents on the phenoxy ring are paramount for determining auxinic activity. Research on analogues of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) provides a strong predictive framework for iodo-substituted compounds.

A key finding is the importance of a halogen at the 4-position of the aromatic ring for high auxinic activity. nih.govresearchgate.netuu.nl Conversely, substitution at the 3-position tends to reduce activity. nih.govresearchgate.netuu.nl The 2-position can tolerate substitutions, and when combined with a 4-position halogen, as in this compound, it often results in potent auxin analogues. The addition of halogens to the aromatic ring alters the electron density, which can enhance binding affinity to receptors and transporters. nih.gov For instance, chlorine substitutions have been shown to increase the binding affinity for PIN-FORMED (PIN) auxin transporters. nih.gov

| Substitution Pattern | Relative Auxin Activity | Key Structural Feature |

|---|---|---|

| 4-monosubstituted (e.g., 4-Iodophenoxyacetic acid) | Active | Halogen at the critical 4-position. nih.govuu.nl |

| 2,4-disubstituted (e.g., 2,4-Diiodophenoxyacetic acid) | Very Active | Optimal substitution pattern for high activity. nih.gov |

| 3-monosubstituted (e.g., 3-Iodophenoxyacetic acid) | Reduced Activity | Substitution at the 3-position is generally unfavorable. nih.govuu.nl |

| 2,5-disubstituted | Active but less than 2,4- | Maintains some activity. biorxiv.org |

| 2,4,5-trisubstituted | Active | Multiple substitutions are tolerated, maintaining activity. biorxiv.org |

The acetic acid side chain is another critical component for auxinic activity. Its carboxyl group is essential for interacting with key residues in the receptor binding pocket. nih.gov Modifications to this chain can significantly alter the molecule's efficacy.

Studies have shown that small substitutions on the alpha-carbon of the carboxylate chain, such as a methyl or ethyl group, are generally well-tolerated. nih.govuu.nl Furthermore, the length of the chain is crucial. Extending the chain by an even number of carbons (e.g., to a butyric acid derivative) often preserves auxinic activity, whereas extending it by an odd number of carbons (e.g., to a propionic acid derivative) typically leads to a loss of activity. nih.govuu.nl This "even-odd" rule is attributed to the process of β-oxidation within plant cells, which can shorten the chain by two-carbon units, converting an inactive longer-chain analogue back into the active acetic acid form.

| Side Chain Modification | Example Analogue | Effect on Auxin Activity |

|---|---|---|

| Standard Acetic Acid | This compound | Active |

| Propionic Acid (Odd number of carbons added) | (2,4-Diiodophenoxy)propionic acid | Inactive or Reduced Activity nih.govuu.nl |

| Butyric Acid (Even number of carbons added) | (2,4-Diiodophenoxy)butyric acid | Active (converted to acetic acid form in vivo) nih.govuu.nl |

| Alpha-methyl substitution | 2-(2,4-Diiodophenoxy)propionic acid | Tolerated, generally active uu.nl |

Computational Approaches in SAR Studies

Modern molecular design of auxin analogues heavily relies on computational methods. These in silico techniques provide insights into the molecular interactions governing auxin perception and allow for the prediction of biological activity before synthesis, saving time and resources.

The perception of auxin occurs through a co-receptor system involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and Aux/IAA transcriptional repressors. mdpi.comfrontiersin.org Auxin acts as a "molecular glue," fitting into a pocket on the TIR1 protein and stabilizing the interaction between TIR1 and an Aux/IAA protein, which targets the latter for degradation and initiates downstream gene expression. mdpi.comjlu.edu.cn

Molecular docking simulations are powerful tools used to predict how auxin analogues like this compound fit into the TIR1 binding pocket. unimi.it These simulations can calculate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor. jlu.edu.cn The carboxylate group of the auxin typically forms a crucial charge-charge interaction with a positively charged residue (e.g., Arginine) at the base of the pocket, while the aromatic ring is stabilized by hydrophobic interactions with residues like phenylalanine. nih.govfrontiersin.orgnih.gov The auxinic activity of many 2,4-D analogues has been shown to be consistent with their simulated binding characteristics to the TIR1-Aux/IAA co-receptor. nih.govdntb.gov.ua

| Interaction Type | Key TIR1 Residue(s) | Interacting Moiety of Auxin Analogue |

|---|---|---|

| Hydrogen Bond / Salt Bridge | Arg403, Ser438 frontiersin.org | Carboxylate group |

| Hydrophobic Interactions | His78, Phe82 mdpi.comnih.gov | Aromatic ring |

| Water-mediated hydrogen bonds | Arg436 mdpi.com | Carboxylate group |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org For auxin analogues, QSAR models correlate physicochemical descriptors of the molecules with their observed auxinic effects. nih.gov

These descriptors can be categorized as electronic, steric, and hydrophobic. frontiersin.org

Electronic descriptors: These include parameters like Hammett constants (σ), which describe the electron-withdrawing or electron-donating ability of substituents, and molecular orbital energies (e.g., HOMO/LUMO), which relate to the molecule's reactivity. researchgate.net

Steric descriptors: Parameters such as molar refractivity (MR) and Taft steric parameters (Es) quantify the size and shape of substituents.

Hydrophobic descriptors: The partition coefficient (logP) is the most common descriptor for hydrophobicity, which influences the molecule's transport and ability to reach the receptor site. mdpi.com

By developing a QSAR equation that links these descriptors to activity, researchers can predict the auxinic potential of novel, unsynthesized this compound analogues and prioritize the most promising candidates for synthesis and testing. taylorfrancis.com

Molecular Dynamics Simulations of Compound-Target Interactions

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodology has been effectively applied to its close analogue, 2,4-dichlorophenoxyacetic acid (2,4-D), to elucidate its interaction with the auxin receptor complex. These studies provide a robust framework for understanding how phenoxyacetic acid-type auxins, including the di-iodo variant, likely bind to their targets at a molecular level.

MD simulations are powerful computational tools that model the physical movements of atoms and molecules over time, offering insights into the stability and dynamics of a ligand-receptor complex. For auxin analogues like 2,4-D, simulations are performed to model their binding to the TIR1/AFB-Aux/IAA co-receptor complex. biorxiv.org These simulations can correlate the calculated binding characteristics with the experimentally observed auxinic activity. uu.nlnih.gov

Key parameters analyzed during these simulations include:

Binding Enthalpy: This value (in kcal/mol) quantifies the strength of the interaction between the auxin analogue and the receptor pocket. A more negative value typically indicates a more stable and favorable binding interaction.

System Stability (RMSD): The root-mean-square deviation (RMSD) of the protein's atomic positions is calculated over the simulation trajectory. A low and stable RMSD value suggests that the binding of the ligand does not cause significant destabilizing conformational changes in the receptor protein. biorxiv.org

Key Interactions: Simulations can identify specific interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and key amino acid residues within the binding pocket. For instance, a crucial interaction for many auxins is the CH·π stacking between the aromatic ring of the ligand and a proline residue in the Aux/IAA co-receptor peptide. The distance between these groups is monitored during the simulation, with shorter distances implying a stronger interaction. researchgate.net

By applying these computational methods to a series of 2,4-D analogues, researchers have been able to build a strong correlation between the simulated binding affinity for the TIR1-Aux/IAA co-receptor and the compounds' observed biological activity. uu.nlnih.gov A halogen atom at the 4-position of the aromatic ring, for example, has been shown to be important for strong auxinic activity. uu.nlnih.gov This computational approach allows for the prediction of auxinic activity for novel or untested analogues, such as this compound, based on their predicted binding behavior.

Table 1: Comparison of Parameters from Molecular Dynamics Simulations for Auxin Analogues Binding to the TIR1-Aux/IAA Co-receptor Complex Data presented is based on studies of 2,4-D and its analogues as a model for phenoxyacetic acids.

| Compound | Enthalpy of Binding (kcal/mol) | Protein RMSD (Å) | Interaction with Aux/IAA Proline | Predicted Activity Class |

| IAA (Control) | -45.71 | 1.48 | Strong CH·π interaction | Very Active |

| 2,4-D (Control) | -42.84 | 1.54 | Strong CH·π interaction | Very Active |

| Analogue A | -38.15 | 1.62 | Weaker CH·π interaction | Active |

| Analogue B | -25.67 | 1.89 | Negligible CH·π interaction | Inactive |

Rational Design of Novel Auxin Analogues and Probes

The rational design of novel auxin analogues and probes is a strategic process that leverages the understanding of structure-activity relationships (SAR) and compound-target interactions. The goal is to create new molecules with specific, enhanced, or targeted properties, such as improved receptor selectivity, tissue-specific action, or utility as research tools. While specific design initiatives originating from this compound are not detailed in the literature, the principles are well-established from extensive research on the broader class of synthetic auxins like 2,4-D and indole-3-acetic acid (IAA). mdpi.com

The design process typically begins with a known active molecule, or "lead compound." Knowledge of the auxin receptor binding pocket, derived from X-ray crystallography and complemented by molecular dynamics simulations, provides a structural blueprint for designing new molecules. mdpi.com For phenoxyacetic acids, key structural features essential for activity include an aromatic ring and a carboxylic acid side chain. nih.gov SAR studies have shown that the type and position of substituents on the aromatic ring are critical for determining the compound's activity and receptor preference. uu.nlnih.gov For instance, halogen substitutions at the 4-position of the phenoxy ring are generally favorable for high auxinic activity. uu.nlnih.gov

This knowledge is applied in several ways:

Designing Receptor-Selective Analogues: The natural auxin IAA is perceived by a family of co-receptors, primarily TIR1 and AFBs. Different synthetic auxins can show preferential binding to certain members of this family. For example, 2,4-D shows a preference for TIR1 over AFB5. nih.gov By modifying the structure of the lead compound, it is possible to design novel analogues with even greater selectivity. For example, replacing the carboxylic acid group with a tetrazole bioisostere in IAA created a molecule that binds preferentially to TIR1 and not AFB5. researchgate.net This selectivity is valuable for dissecting the specific roles of different auxin signaling pathways in plant development.

Developing "Pro-auxins": A "pro-auxin" or "prodrug" is an inactive or less active precursor that is metabolically converted into a functional auxin within the plant tissues. nih.gov This strategy can be used to improve the delivery of the hormone to specific tissues. nih.gov For example, modifying the carboxylic acid group of 2,4-D to create an amide linkage can result in a compound that is preferentially activated in shoots, where specific amidohydrolases are expressed. nih.gov

Creating Fluorescent Probes: By attaching a fluorescent molecule (a fluorophore) to an auxin analogue, researchers can create probes to visualize auxin distribution and transport in living plant tissues. nih.gov The rational design of these probes is critical. The auxin moiety must retain its ability to be recognized and transported by the cellular machinery, while the fluorophore must be bright, stable, and not interfere with the biological process. The linker connecting the two parts is also a key design element. This approach allows for real-time imaging of dynamic auxin gradients, providing crucial insights into developmental processes.

Analytical Methodologies for the Detection and Quantification of 2,4 Diiodophenoxy Acetic Acid

Chromatographic Techniques

Chromatographic separation is a cornerstone of analytical methods for (2,4-diiodophenoxy)acetic acid, enabling its isolation from complex sample matrices prior to detection. Both gas and liquid chromatography have been successfully employed.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of phenoxyacetic acids like this compound, a derivatization step is typically required to convert the polar carboxylic acid into a more volatile ester form, such as a methyl or 2-chloroethyl ester. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, providing structural information that aids in the definitive identification of the analyte. who.intnih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, generating a unique mass spectrum for the derivatized this compound that serves as a chemical fingerprint. nist.gov For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity by focusing on specific fragment ions characteristic of the target compound. epa.gov

Gas Chromatography with Electron Capture Detection (GC-ECD) is another highly sensitive technique, particularly for halogenated compounds like this compound. nih.gov The ECD is highly responsive to molecules containing electronegative atoms such as iodine, resulting in low detection limits. nih.gov While GC-ECD provides excellent sensitivity, it is less specific than GC-MS, and confirmation of the analyte's identity may require analysis by a secondary method. nih.gov

Table 1: Comparison of GC Detectors for this compound Analysis

| Detector | Principle | Advantages | Disadvantages |

| Mass Spectrometry (MS) | Ionization and separation of molecules based on mass-to-charge ratio. | High selectivity, structural confirmation, can be used for a wide range of compounds. | Higher cost, more complex instrumentation. |

| Electron Capture (ECD) | Measures the capture of electrons by electronegative compounds. | Very high sensitivity for halogenated compounds, relatively low cost. | Less selective than MS, susceptible to matrix interferences. |

High-performance liquid chromatography is well-suited for the analysis of polar, non-volatile compounds like this compound, often without the need for derivatization. deswater.com The separation is typically achieved using a reversed-phase column where the analyte is partitioned between a nonpolar stationary phase and a polar mobile phase. nih.govnih.gov

HPLC with UV/Vis Detection is a common and robust method for the quantification of this compound. deswater.comnih.govnih.gov The detector measures the absorbance of ultraviolet or visible light by the analyte at a specific wavelength. deswater.comnih.gov While widely used, UV/Vis detection can sometimes lack the selectivity needed for complex samples, where other compounds may absorb at the same wavelength. deswater.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) provides a significant enhancement in both selectivity and sensitivity. who.intepa.gov After separation by HPLC, the analyte is ionized and enters the mass spectrometer. In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. epa.gov This multiple reaction monitoring (MRM) approach provides a high degree of certainty in identification and quantification, even at trace levels in complex matrices. epa.gov

Table 2: HPLC Detection Methods for this compound

| Detector | Principle | Advantages | Disadvantages |

| UV/Vis | Measures the absorption of UV or visible light by the analyte. | Robust, relatively inexpensive, widely available. | Can lack selectivity in complex matrices. |

| MS/MS | Involves two stages of mass analysis for high specificity. | Very high selectivity and sensitivity, structural confirmation. | Higher cost and complexity of instrumentation. |

Electrochemical Methods for Sensitive Detection

Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the determination of this compound. These methods are based on the measurement of the electrical response of the analyte at an electrode surface. deswater.com

Various electrochemical sensors have been developed, often employing modified electrodes to enhance sensitivity and selectivity. deswater.comscielo.org.za For instance, glassy carbon electrodes modified with nanoparticles or polymers have been shown to effectively catalyze the electrochemical oxidation of similar compounds, leading to a measurable current that is proportional to the analyte's concentration. deswater.com

Electrochemical immunosensors represent another innovative approach. cambridgepublish.com These sensors utilize the specific binding between an antibody and the target analyte. cambridgepublish.com The binding event can be transduced into an electrical signal, allowing for highly selective and sensitive detection. cambridgepublish.com While promising, the electrochemical detection of this compound can be challenging due to the inherent electroinactivity of the molecule, sometimes necessitating indirect detection methods. scielo.org.za

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is a critical step in the analytical workflow to isolate this compound from the sample matrix and concentrate it to a level suitable for detection. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). deswater.comepa.gov

In LLE, the analyte is partitioned between two immiscible liquids, typically an aqueous sample and an organic solvent. epa.gov Adjusting the pH of the aqueous phase is often necessary to ensure the acidic analyte is in a form that is readily extracted into the organic phase. scielo.org.zaepa.gov Salting-out assisted liquid-liquid extraction (SALLE) is a variation that improves extraction efficiency by adding a salt to the aqueous phase. deswater.com

SPE utilizes a solid sorbent packed in a cartridge to retain the analyte from a liquid sample. epa.gov The analyte can then be eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample extract. epa.gov

Derivatization is frequently employed, particularly for GC analysis, to increase the volatility and improve the chromatographic properties of this compound. nih.gov Esterification is the most common derivatization reaction, converting the carboxylic acid group into an ester. Reagents such as diazomethane (B1218177) or boron trichloride (B1173362) in an alcohol (e.g., 2-chloroethanol) are used for this purpose. nih.gov For LC-MS analysis, derivatization can also be used to enhance ionization efficiency and improve detection sensitivity. nih.gov

Method Validation and Performance Characteristics (e.g., Limits of Detection/Quantification, Reproducibility)

The validation of analytical methods is essential to ensure the reliability and accuracy of the results. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.

The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. deswater.comscielo.org.za For the analysis of this compound and its analogs in environmental samples, LOQs in the low microgram per liter (µg/L) or nanogram per gram (ng/g) range are often achieved. deswater.comepa.govresearchgate.net

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. nih.gov This is typically evaluated by analyzing a series of calibration standards.

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). deswater.comReproducibility refers to the precision of the method when performed by different analysts, in different laboratories, or with different equipment.

Accuracy is the closeness of the analytical result to the true value and is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. deswater.com Recovery studies involve adding a known amount of the analyte to a blank sample matrix and measuring the percentage of the added analyte that is recovered by the analytical method. deswater.comresearchgate.net

Table 3: Performance Characteristics of an Example HPLC Method for a Similar Compound

| Parameter | Result |

| Linear Range | 0.01–50 µg/L deswater.com |

| Limit of Detection (LOD) | 0.004 µg/L deswater.com |

| Limit of Quantification (LOQ) | 0.01 µg/L deswater.com |

| Intra-day Precision (RSD) | 0.22%–6.74% deswater.com |

| Inter-day Precision (RSD) | 0.19%–6.72% deswater.com |

| Accuracy (Recovery) | 98.2%–104% deswater.com |

Q & A

Q. What are the established synthetic routes for (2,4-Diiodophenoxy)acetic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves iodination of 2,4-diiodophenol followed by coupling with chloroacetic acid or esterification. A modified approach from analogous phenoxyacetic acids (e.g., 2,4-dichloro derivatives) includes:

Iodination: React phenol derivatives with iodine monochloride (ICl) in acetic acid under controlled pH (4–6) to introduce iodine at the 2- and 4-positions .

Esterification: React 2,4-diiodophenol with ethyl chloroacetate in a basic medium (e.g., K₂CO₃) to form the ethyl ester intermediate.

Hydrolysis: Hydrolyze the ester under acidic conditions (e.g., H₂SO₄ in methanol) to yield the free acid .

Optimization Tips:

Q. Which analytical techniques are most effective for characterizing this compound, and how can potential impurities be identified?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Mass Spectrometry (HRMS): Look for [M-H]⁻ ion at m/z 423.86 (C₈H₅I₂O₃) .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under varying catalytic conditions, such as copper vs. palladium catalysts?

Methodological Answer:

- Copper Catalysis:

- Facilitates Ullmann-type coupling for aryl-ether bond formation.

- Key intermediates: Cu(I)-phenoxide complexes stabilize transition states, reducing activation energy .

- Monitor oxygen uptake kinetics (e.g., manometric methods) to track oxidative side reactions .

- Palladium Catalysis:

- Requires ligands (e.g., PPh₃) for Suzuki-Miyaura coupling if pre-iodinated precursors are used.

- Higher selectivity but sensitive to iodine’s leaving group ability, which may require elevated temperatures (80–100°C) .

Data Contradiction Resolution:

- Compare reaction yields and byproduct profiles (GC-MS) under identical conditions.

- Use DFT calculations to model transition states and identify rate-limiting steps .

Q. What strategies can resolve contradictions in reported bioactivity data of this compound across different studies?

Methodological Answer:

- Standardize Bioassays:

- Meta-Analysis Framework:

- Apply statistical tools (e.g., random-effects models) to aggregate data from studies with varying purity levels (≥95% required) .

- Adjust for confounding variables (e.g., pH, temperature) using multivariate regression .

Q. How can computational modeling predict the environmental fate of this compound, and what experimental validations are required?

Methodological Answer:

- Software Tools:

- Experimental Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.